2,2,5,6-Tetramethylhept-5-en-3-one
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Overview
Description
2,2,5,6-Tetramethylhept-5-en-3-one is an organic compound with the molecular formula C₁₁H₂₀O It is characterized by its unique structure, which includes a heptene backbone with four methyl groups attached at the 2, 2, 5, and 6 positions, and a ketone functional group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,6-Tetramethylhept-5-en-3-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,2,5,6-tetramethylhept-5-en-3-ol with an oxidizing agent to form the ketone. The reaction conditions often include the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed to facilitate the oxidation process. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2,5,6-Tetramethylhept-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 2,2,5,6-tetramethylhept-5-en-3-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,5,6-Tetramethylhept-5-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,2,5,6-Tetramethylhept-5-en-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the compound’s hydrophobic methyl groups can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- 2,2,5,6-Tetramethylhept-4-en-3-one
- 2,2,4,5,6-Pentamethylbicyclo[2.2.2]oct-5-en-3-one
- 2,2,5-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
- 2,2,5,6,6-Pentamethylhept-4-en-3-one
- 2,2,7-Trimethylnon-6-en-3-one
Uniqueness
2,2,5,6-Tetramethylhept-5-en-3-one is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This structure imparts distinct chemical reactivity and physical properties, making it valuable for various applications in synthesis and research .
Properties
CAS No. |
18747-03-0 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2,2,5,6-tetramethylhept-5-en-3-one |
InChI |
InChI=1S/C11H20O/c1-8(2)9(3)7-10(12)11(4,5)6/h7H2,1-6H3 |
InChI Key |
CVSKKIXRFJZYKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)CC(=O)C(C)(C)C)C |
Origin of Product |
United States |
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